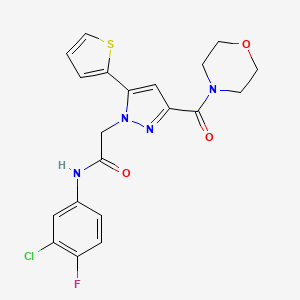
N-(3-chloro-4-fluorophenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClFN4O3S and its molecular weight is 448.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chloro-4-fluorophenyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight: 363 Da
- LogP: 2.06
- Polar Surface Area: 56 Ų
Antimicrobial Activity
Recent studies have demonstrated that derivatives of N-(3-chloro-4-fluorophenyl) compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1.9 to 125 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like levofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 15.625 | |
| Compound B | P. aeruginosa | 62.5 | |
| Compound C | E. faecalis | 31.2 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Compounds with similar structures have been shown to inhibit cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Table 2: Anticancer Activity Data
The biological activity of this compound can largely be attributed to its ability to interfere with critical cellular processes in target organisms:
- Inhibition of Protein Synthesis: The compound disrupts protein synthesis pathways, which is crucial for bacterial growth and survival.
- Biofilm Disruption: It exhibits moderate-to-good antibiofilm activity against resistant strains, suggesting a mechanism that targets biofilm formation and maintenance .
- Quorum Sensing Inhibition: The compound has been noted to inhibit quorum sensing in bacteria, which is essential for biofilm formation and virulence .
Case Study 1: Antimicrobial Efficacy Against MRSA
In a study evaluating the efficacy of N-(3-chloro-4-fluorophenyl)-based compounds against Methicillin-resistant Staphylococcus aureus (MRSA), it was found that the compound exhibited an MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62 μg/mL, significantly outperforming traditional antibiotics in biofilm models .
Case Study 2: Anticancer Potential in Breast Cancer Models
A series of derivatives were tested for their anticancer properties against T47D cells, where the compound demonstrated an IC50 value of 27 μM, indicating a promising lead for further development in breast cancer therapeutics .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O3S/c21-14-10-13(3-4-15(14)22)23-19(27)12-26-17(18-2-1-9-30-18)11-16(24-26)20(28)25-5-7-29-8-6-25/h1-4,9-11H,5-8,12H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICHDRXWHVIQQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














